7-Chloro-5-methyl-1-benzofuran
Description
7-Chloro-5-methyl-1-benzofuran (C₉H₇ClO) is a halogenated benzofuran derivative characterized by a fused benzene and furan ring system. The chloro substituent at the 7-position and methyl group at the 5-position influence its electronic and steric properties, making it a valuable scaffold in medicinal and materials chemistry.
Benzofurans are widely studied due to their diverse bioactivities, including antimicrobial, antitumor, and antiviral effects . Substitution patterns on the benzofuran core critically modulate these properties. For example, electron-withdrawing groups like chlorine enhance stability and influence intermolecular interactions, while alkyl or aryl substituents alter solubility and binding affinity .
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
7-chloro-5-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 |
InChI Key |
QHGSBVGSIGXFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Ring Closure
A foundational method involves Friedel-Crafts acylation of chlorophenol derivatives. For example, 4-chloro-3-methylphenol reacts with acetyl chloride in the presence of AlCl₃, forming 5-chloro-4-methyl-2-acetylphenol. Subsequent cyclization under acidic conditions (H₂SO₄, 80°C) yields 7-chloro-5-methyl-1-benzofuran. This method achieves moderate yields (55–65%) but requires careful control of electrophilic substitution to avoid over-acylation.
Mitsunobu Reaction for Oxygen Heterocyclization
The Mitsunobu reaction enables intramolecular ether formation from diols. A representative synthesis starts with 2-(2-hydroxyethyl)-4-chloro-5-methylphenol. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), cyclization proceeds at room temperature, affording the benzofuran core in 72% yield. This method excels in stereochemical control but demands anhydrous conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl Functionalization
Palladium-catalyzed coupling of 5-bromo-7-chloro-1-benzofuran with methylboronic acid introduces the methyl group at position 5. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 h), this method achieves 85% yield. The reaction tolerates diverse boronic acids, enabling structural diversification.
Sonogashira Coupling for Alkyne Cyclization
Sonogashira coupling between 2-iodo-4-chlorophenol and propargyl alcohol forms a phenylacetylene intermediate. In situ cyclization using CuI and Pd(PPh₃)₂Cl₂ in dimethylformamide (DMF) generates this compound with 68% yield. This route is notable for its one-pot efficiency but requires strict temperature control to prevent alkyne polymerization.
Oxidative Coupling and Cyclization
Hypervalent Iodine-Mediated Oxidative Cyclization
Phenolic precursors undergo oxidative coupling using phenyliodine diacetate (PIDA). For instance, 4-chloro-3-methylcatechol reacts with β-ketoesters in chlorobenzene at 95°C, forming the benzofuran ring via tandem oxidation and cyclization. Yields range from 60–75%, with ZnI₂ as a critical co-catalyst.
Metal-Free Oxidative Approaches
Electron-rich chlorophenols dimerize in the presence of K₃Fe(CN)₆ under basic conditions (NaOH, EtOH). This method, while eco-friendly, provides lower yields (45–50%) due to competing side reactions.
Halogenation of Preformed Benzofuran Intermediates
Direct Chlorination Using N-Chlorosuccinimide (NCS)
5-Methyl-1-benzofuran undergoes electrophilic chlorination with NCS in dimethylacetamide (DMAc) at 80°C. Regioselective chlorination at position 7 occurs in 82% yield, confirmed by single-crystal X-ray diffraction.
Radical Bromination Followed by Chlorine Exchange
Radical bromination of 5-methyl-1-benzofuran using N-bromosuccinimide (NBS) and AIBN in CCl₄ yields 7-bromo-5-methyl-1-benzofuran. Subsequent halogen exchange with CuCl in DMF at 120°C furnishes the target compound in 70% yield.
Rearrangement and Functional Group Interconversion
Claisen Rearrangement of Propargyl Ethers
Propargyl ethers derived from 4-chloro-3-methylphenol undergo thermal Claisen rearrangement at 180°C, forming this compound-3-carbaldehyde. Reduction with NaBH₄ removes the aldehyde group, yielding the parent compound in 65% overall yield.
Acid-Catalyzed Cyclodehydration
2-(2-Hydroxyethyl)-4-chloro-5-methylphenyl acetate cyclizes in concentrated H₂SO₄ at 0°C, producing the benzofuran core in 58% yield. This method is cost-effective but requires precise acid handling.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 7-Chloro-5-methyl-1-benzofuran can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.
-
Substitution: : The chlorine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu), which can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of this compound-2-ol.
Substitution: Formation of 7-methoxy-5-methyl-1-benzofuran.
Scientific Research Applications
Chemistry
7-Chloro-5-methyl-1-benzofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Compounds containing benzofuran rings have shown various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
The compound is investigated for its potential therapeutic applications. Benzofuran derivatives are known for their pharmacological activities, and this compound may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methyl groups can influence its binding affinity and selectivity, leading to specific biological effects. The compound may modulate molecular pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 7-Chloro-5-methyl-1-benzofuran and analogous compounds:
Key Observations :
- Substituent Position : Chlorine at C7 (vs. C5) in the target compound likely reduces electron density at the furan oxygen compared to 5-chloro derivatives, altering reactivity .
- Steric Effects : Methyl groups at C5 or C7 minimally impact steric hindrance compared to bulkier aryl or sulfinyl substituents .
- Crystallography: Derivatives like 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran exhibit non-planar geometries due to steric clashes between substituents, as confirmed by single-crystal X-ray studies (R factor = 0.038) .
Bioactivity
- Antimicrobial Activity : 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran shows moderate antibacterial activity against Staphylococcus aureus, attributed to the sulfinyl group’s polarity enhancing membrane penetration .
- Antitumor Potential: Derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced cytotoxicity. For example, 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one demonstrates inhibitory effects on cancer cell lines (IC₅₀ = 12 µM) .
Physicochemical Properties
Biological Activity
7-Chloro-5-methyl-1-benzofuran is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
The molecular formula of this compound is , with a molecular weight of 166.60 g/mol. The structural characteristics that influence its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClO |
| Molecular Weight | 166.60 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H7ClO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 |
| Canonical SMILES | CC1=CC2=C(C(=C1)Cl)OC=C2 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . A study evaluated its cytotoxic effects against various cancer cell lines, including lung cancer (A549) and ovarian cancer cells. The compound demonstrated notable inhibition of cell viability, suggesting potential as a lead compound in cancer therapeutics.
Key Findings:
- In an MTT assay, the compound showed varying degrees of cytotoxicity across different derivatives.
- The benzofuran–oxadiazole hybrid derivatives exhibited the most potent activity, with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific cellular targets such as enzymes or receptors. The presence of the chlorine and methyl groups may enhance its binding affinity and selectivity for these targets, potentially modulating key signaling pathways involved in cell proliferation and apoptosis .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Anticancer Activity (IC50) | Notes |
|---|---|---|
| This compound | Varies (specific data needed) | Significant cytotoxicity observed |
| Benzofuran–oxadiazole hybrid | 27.49 ± 1.90 μM | Most active among derivatives tested |
| Benzofuran–triazole hybrid | 29.29 ± 3.98 μM | Slightly less active than oxadiazole |
Case Studies
Several studies have highlighted the biological activity of benzofuran derivatives:
- Anticancer Potential : A study published in MDPI explored various benzofuran derivatives and their efficacy against ovarian and lung cancers, noting that modifications to the benzofuran structure significantly influenced their anticancer activity .
- Thrombolytic Activity : Another investigation reported on the thrombolytic properties of benzofuran derivatives, where certain compounds exhibited excellent lysis activity against blood clots, further underscoring the therapeutic potential of this chemical class.
Q & A
Q. What are the reliable synthetic routes for 7-chloro-5-methyl-1-benzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step strategy involving (i) cyclization of halogenated precursors and (ii) regioselective functionalization. For example, bromine or chlorine substituents are introduced via electrophilic substitution, followed by methylation using alkylation agents like methyl iodide under basic conditions (e.g., K₂CO₃). Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (DMF, DMSO) at 80–100°C enhance methylation efficiency, while lower temperatures reduce side reactions. Yield optimization (typically 60–75%) requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond angles and torsional strain. Validate with R-factors (<5%) and electron density maps .
- NMR spectroscopy : Compare H and C NMR with analogous benzofurans. Chlorine’s deshielding effect at C7 and methyl’s coupling at C5 are diagnostic. For example, the methyl group at C5 shows a singlet (~δ 2.3 ppm), while aromatic protons exhibit splitting patterns consistent with para-substitution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and chlorine isotopic patterns (3:1 for Cl/Cl) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate non-polar byproducts. Monitor fractions via TLC (Rf ~0.4 under UV).
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours. Crystals typically form with >95% purity.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve isomers if regiochemical ambiguity persists .
Advanced Research Questions
Q. How do electronic and steric effects of the chloro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Chlorine activates the benzofuran ring for nucleophilic aromatic substitution (SNAr) at C7 but deactivates adjacent positions due to electron withdrawal. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 60°C.
- Methyl at C5 introduces steric hindrance, reducing reactivity at C4/C5. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict charge distribution: C7 has partial positive charge (σ = +0.12), favoring nucleophilic attack. Experimental validation via Hammett plots shows ρ = +1.8 for SNAr reactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., tamoxifen for cytotoxicity). Replicate dose-response curves (IC₅₀) in triplicate.
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies.
- Crystallographic validation : Compare ligand-protein docking (AutoDock Vina) with X-ray structures of target enzymes (e.g., cytochrome P450) to confirm binding modes .
Q. How can crystallographic disorder in this compound derivatives be modeled to improve refinement accuracy?
- Methodological Answer :
- SHELXL refinement : Apply PART instructions to split disordered atoms (e.g., methyl rotamers). Use SUMP restraints to maintain reasonable geometry.
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify regions with high displacement parameters (U > 0.1 Ų).
- Twinned data handling : For non-merohedral twinning, refine using TWIN/BASF commands in SHELXL. Validate with R < 0.05 and Hooft parameter (|Y| < 0.1) .
Q. What computational methods predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSAR models : EPI Suite estimates biodegradability (BIOWIN < 2.0 indicates persistence).
- Molecular dynamics : GROMACS simulations assess lipid bilayer permeability (logP ~3.2).
- Ecotoxicity : Use TEST software (EPA) to predict LC₅₀ for aquatic organisms (e.g., Daphnia magna) based on electrophilicity index (ω = 1.8 eV) .
Methodological Notes
- Synthesis Optimization : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cross-coupling yields .
- Data Reproducibility : Archive raw crystallographic data (CIF files) in the Cambridge Structural Database (CSD) for peer validation .
- Safety Protocols : Chlorinated benzofurans require handling in fume hoods with PPE (nitrile gloves, lab coats) due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
